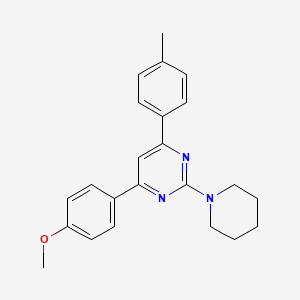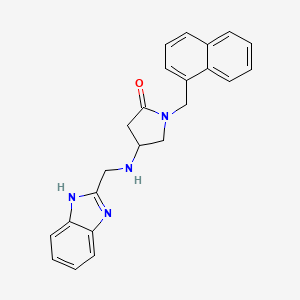![molecular formula C23H28FNO2 B6111112 1-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one](/img/structure/B6111112.png)
1-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one is a complex organic compound that features a piperidine ring substituted with a fluorophenyl group, a hydroxymethyl group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic substitution reaction using a fluorobenzyl halide.
Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde as the reagent.
Attachment of the Methylphenyl Group: The methylphenyl group can be attached through a Friedel-Crafts alkylation reaction using a methylphenyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used in studies investigating the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one involves its interaction with specific molecular targets. The fluorophenyl group can interact with aromatic residues in proteins, while the piperidine ring can engage in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Hydroxymethyl)piperidin-1-yl]-3-phenylpropan-1-one: Lacks the fluorophenyl group, which may result in different biological activity.
1-[3-[(4-Chlorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one: Contains a chlorophenyl group instead of a fluorophenyl group, which can affect its reactivity and interactions.
1-[3-[(4-Methylphenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one: Contains a methylphenyl group instead of a fluorophenyl group, leading to different chemical properties.
Uniqueness
The presence of the fluorophenyl group in 1-[3-[(4-Fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[3-[(4-fluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-3-(2-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO2/c1-18-5-2-3-6-20(18)9-12-22(27)25-14-4-13-23(16-25,17-26)15-19-7-10-21(24)11-8-19/h2-3,5-8,10-11,26H,4,9,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMNTCWVYMCCJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(1-adamantyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6111044.png)
![5-(2H-1,3-BENZODIOXOL-5-YL)-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE](/img/structure/B6111056.png)
![3-fluoro-N-{4-[1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}benzamide](/img/structure/B6111063.png)
![2-[[3-(1-Ethynylcyclohexyl)oxy-2-hydroxypropyl]amino]-2-methylpropan-1-ol](/img/structure/B6111068.png)
![N,N-diallyl-2-[1-(3,4-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6111070.png)

![2-[4-(azepan-1-ylcarbonyl)phenyl]-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B6111081.png)
![2-PHENYL-4-[3-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]MORPHOLINE](/img/structure/B6111096.png)
![2-(1-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethanol](/img/structure/B6111103.png)

![3-[4-(4-FLUOROPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]-1-(3-METHOXYBENZOYL)UREA](/img/structure/B6111115.png)

![4-[(1-Acetylpiperidin-4-yl)amino]-1-[2-(3-chlorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B6111129.png)
